molecular formula C20H38O6 B3056521 Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester CAS No. 72063-60-6

Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester

Cat. No.: B3056521
CAS No.: 72063-60-6
M. Wt: 374.5
InChI Key: YUQGCGMSKJTKRL-UHFFFAOYSA-N
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Description

This compound is a synthetic ester featuring an octanoic acid backbone linked to a hexanoyl group via a triethylene glycol chain (three ethoxy units). Its molecular formula is C₂₂H₄₂O₆, and it is structurally characterized by the repeating ethoxy groups, which confer unique solubility and surfactant properties. Such esters are commonly utilized in cosmetics, pharmaceuticals, and industrial formulations as emollients, stabilizers, or solubilizing agents .

Properties

IUPAC Name

2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O6/c1-3-5-7-8-10-12-20(22)26-18-16-24-14-13-23-15-17-25-19(21)11-9-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQGCGMSKJTKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60823217
Record name 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72063-60-6
Record name 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester typically involves the esterification of octanoic acid with a suitable alcohol. One common method is the reaction of octanoic acid with 2-[2-[2-(hydroxyethoxy)ethoxy]ethanol] in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester and ethoxy groups, leading to the formation of carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester functionality to alcohols, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Primary and secondary alcohols.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient and moisturizing properties.

Mechanism of Action

The mechanism of action of octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also inhibit the activity of certain enzymes involved in lipid metabolism, leading to antimicrobial effects.

Comparison with Similar Compounds

Decanoic Acid, 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl Ester

  • Molecular Formula : C₂₄H₄₆O₆
  • Molecular Weight : 430.63 g/mol
  • Key Differences: The backbone is decanoic acid (C10) instead of octanoic acid (C8). The acyloxy group is derived from octanoic acid (C8) instead of hexanoic acid (C6).
  • Properties :
    • Higher hydrophobicity (logP = 6.49) due to longer alkyl chains .
    • Applications include HPLC analysis for separation in complex matrices, indicating its use in analytical chemistry .

Ethylhexyl Oleate

  • Molecular Formula : C₂₆H₅₀O₂
  • Structure: A mono-ester of oleic acid (C18:1) and 2-ethylhexanol.
  • Branched ethylhexyl group enhances lubricity but reduces polarity.
  • Applications: Widely used in cosmetics as a non-greasy emollient .

Octanoic Acid, Ethyl Ester

  • Molecular Formula : C₁₀H₂₀O₂
  • Structure: Direct esterification of octanoic acid and ethanol.
  • Key Differences :
    • Lacks ethoxy chains, resulting in lower molecular weight (172.27 g/mol) and simpler structure.
  • Properties :
    • Lower boiling point (~199°C) and higher volatility compared to the target compound .

Octanoic Acid, 2-(Acetyloxy)-1-[(Acetyloxy)methyl]ethyl Ester

  • Molecular Formula : C₁₆H₂₈O₆
  • Structure : Features acetylated glycerol backbone instead of ethoxy chains.
  • Key Differences :
    • Acetyl groups increase susceptibility to hydrolysis compared to ethoxy-linked esters.
  • Applications: Potential use in biodegradable polymers due to labile ester bonds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Applications Reference
Target Compound C₂₂H₄₂O₆ 414.58 ~5.8* Cosmetics, surfactants
Decanoic acid analog C₂₄H₄₆O₆ 430.63 6.49 HPLC analysis, formulations
Ethylhexyl Oleate C₂₆H₅₀O₂ 394.68 ~9.0 Lubricants, skincare
Octanoic Acid, Ethyl Ester C₁₀H₂₀O₂ 172.27 ~3.5 Flavors, fragrances
Acetylated Glycerol Octanoate C₁₆H₂₈O₆ 316.39 ~2.1 Biodegradable materials

*Estimated based on analog data.

Structural and Functional Insights

Impact of Ethoxy Chains

The triethylene glycol chain in the target compound enhances water solubility compared to purely alkyl esters like ethylhexyl oleate. This makes it suitable for formulations requiring hydrophilic-lipophilic balance (HLB), such as emulsifiers .

Chain Length Effects

  • Shorter Chains (e.g., C8 in the target compound vs. C10 in the decanoic acid analog): Reduce molecular weight and logP, increasing biodegradability but decreasing thermal stability.
  • Longer Chains (e.g., C18 in ethylhexyl oleate): Improve lubricity but may contribute to occlusive effects in skincare .

Stability and Reactivity

  • Ethoxy-linked esters exhibit greater hydrolytic stability compared to acetylated analogs () due to stronger ether bonds.
  • Branched esters (e.g., ethylhexyl oleate) resist oxidation better than linear analogs .

Biological Activity

Overview

Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester (CAS Number: 72063-60-6) is a complex ester derivative of octanoic acid, characterized by its long branched structure and multiple ethoxy groups. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial properties and lipid metabolism modulation.

PropertyValue
Molecular FormulaC18H34O6
Boiling Point444.8 ± 25.0 °C (Predicted)
Density0.989 ± 0.06 g/cm³ (Predicted)

The biological activity of octanoic acid esters is primarily attributed to their interactions with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability, which may enhance or inhibit the activity of certain enzymes involved in lipid metabolism. This mechanism suggests potential applications in drug delivery systems, where it could enhance the solubility and bioavailability of hydrophobic drugs .

Antimicrobial Properties

Research has indicated that octanoic acid derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown that octanoic acid can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

  • Study Design : In vitro assays were conducted to evaluate the antimicrobial effects of octanoic acid on bacterial cultures.
  • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 0.5% against E. coli, indicating strong antimicrobial properties.

Lipid Metabolism Modulation

Octanoic acid is known to influence lipid metabolism by modulating fatty acid oxidation pathways. Its ester form may enhance these effects due to improved membrane integration.

Research Findings

  • A study published in the Journal of Lipid Research highlighted that octanoic acid esters could promote mitochondrial fatty acid oxidation, thereby increasing energy expenditure and potentially aiding in weight management.

Applications in Drug Delivery

Due to its ability to enhance solubility and bioavailability, octanoic acid esters are being investigated for use in pharmaceutical formulations. The compound's amphiphilic nature allows it to encapsulate hydrophobic drugs effectively.

Example Application

  • Formulation Development : Octanoic acid was used in the formulation of a novel drug delivery system aimed at improving the bioavailability of poorly soluble anti-cancer agents.

Comparison with Similar Compounds

To better understand the unique properties of octanoic acid, it is useful to compare it with similar compounds:

CompoundStructure ComplexityAntimicrobial ActivityLipid Metabolism Modulation
Octanoic AcidModerateModerateYes
Octanoic Acid Ethyl EsterLowLowLimited
Octanoic Acid, 2-Methoxy-Methyl EsterHighHighYes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester, and how can side reactions be minimized?

  • Methodological Answer : A stepwise approach is recommended. First, synthesize the polyethoxy chain via nucleophilic substitution using ethylene glycol derivatives and a base (e.g., NaH) in anhydrous conditions. Protect the terminal hydroxyl group to prevent unwanted branching. Esterification with octanoic acid can then be achieved using DCC/DMAP coupling or acid-catalyzed transesterification. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation is critical to isolate the product from oligomers .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound’s ethoxy-rich backbone?

  • Answer : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to distinguish CH2_2 and CH3_3 groups in the ethoxy chain. Assign signals by comparing integrals and coupling patterns:

  • Protons on adjacent ethoxy units (δ\delta 3.5–3.7 ppm, multiplet).
  • Ester carbonyl (δ\delta 170–175 ppm in 13C^{13}\text{C}).
    HSQC and HMBC can confirm connectivity, while COSY identifies neighboring protons .

Q. What computational tools predict the compound’s solubility and partition coefficients (log P)?

  • Answer : Quantitative Structure-Property Relationship (QSPR) models, such as those in EPI Suite or ACD/Labs, leverage SMILES strings (e.g., CCCCCCC(=O)OCCOCCOCCOC(CCCCC)C(=O)O) to estimate log P and solubility. Molecular dynamics simulations (e.g., GROMACS) can model interactions with solvents like water or ethanol, guided by quantum chemistry-derived partial charges .

Advanced Research Questions

Q. How does the compound’s amphiphilic structure influence its self-assembly in aqueous solutions, and what experimental techniques validate this behavior?

  • Answer : The polyethoxy chain confers hydrophilicity, while the octanoate group provides hydrophobicity, enabling micelle or vesicle formation. Critical micelle concentration (CMC) can be determined via surface tension measurements (Du Noüy ring) or fluorescence spectroscopy (pyrene probe). Dynamic light scattering (DLS) and cryo-TEM characterize aggregate size and morphology .

Q. What strategies mitigate ester hydrolysis in biological or high-pH environments for drug delivery applications?

  • Answer : Introduce steric hindrance near the ester group (e.g., branching) or use pH-sensitive polymers as protective matrices. Accelerated stability studies (pH 1–9, 37°C) with HPLC monitoring quantify degradation rates. FTIR tracks carbonyl group integrity, while MD simulations identify vulnerable hydrolysis sites .

Q. How can conflicting data on thermal stability (e.g., DSC vs. TGA) be reconciled during formulation studies?

  • Answer : Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting, glass transition), while Thermogravimetric Analysis (TGA) measures mass loss. Discrepancies arise if decomposition overlaps with melting. Use hyphenated techniques like TGA-FTIR to identify volatiles. Isoconversional methods (e.g., Kissinger) model degradation kinetics .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing reaction yields in a Design of Experiments (DoE) framework?

  • Answer : Apply a central composite design (CCD) to variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions, while ANOVA validates significance. Pareto charts prioritize factors affecting yield .

Q. How do chromatographic retention times vary with ethoxy chain length, and how can this inform purity assessments?

  • Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) shows increased retention with ethoxy chain elongation due to hydrophobicity. Compare retention times against synthetic standards. LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+Na]+^+) and detects oligomeric impurities .

Contradictions & Limitations in Current Evidence

  • Synthesis : suggests NaH as a base for etherification, while uses KOtBu. Researchers must test both under anhydrous conditions to determine optimal yield.
  • Toxicity Data : Limited in provided sources; consult additional databases (e.g., PubChem, EPA CompTox) for preliminary safety assessments.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester
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Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester

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